molecular formula C17H9ClF5N3O3 B11472168 N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide

N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide

Cat. No.: B11472168
M. Wt: 433.7 g/mol
InChI Key: IGAUWWRHGXLQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • The compound’s complex name suggests its intricate structure. Let’s break it down:

      N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide: consists of several functional groups, including fluorine, chlorine, and imidazolidinone.

  • Hantzsch Thiazole Synthesis:

    Antibacterial Activity:

  • Preparation Methods

      Synthetic Route:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember, this compound’s complexity opens up exciting avenues for research and application

    Properties

    Molecular Formula

    C17H9ClF5N3O3

    Molecular Weight

    433.7 g/mol

    IUPAC Name

    N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide

    InChI

    InChI=1S/C17H9ClF5N3O3/c18-10-7-8(5-6-12(10)20)26-14(28)16(17(21,22)23,25-15(26)29)24-13(27)9-3-1-2-4-11(9)19/h1-7H,(H,24,27)(H,25,29)

    InChI Key

    IGAUWWRHGXLQCE-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C(=C1)C(=O)NC2(C(=O)N(C(=O)N2)C3=CC(=C(C=C3)F)Cl)C(F)(F)F)F

    Origin of Product

    United States

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